molecular formula C13H20N4O B14621089 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide CAS No. 59708-22-4

4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide

Cat. No.: B14621089
CAS No.: 59708-22-4
M. Wt: 248.32 g/mol
InChI Key: ZIRHOHGXPVKDPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a triazene group attached to a benzamide structure, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide typically involves the reaction of 4-aminobenzamide with 3-methyl-3-pentyltriazene. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the triazene linkage. The reaction conditions may include specific temperatures, solvents, and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazene group to amines.

    Substitution: The benzamide moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzamide structure.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide involves its interaction with specific molecular targets. The triazene group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of biochemical pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The parent compound with a simpler structure.

    Substituted Benzamides: Compounds with various substituents on the benzamide ring, such as 2,3-dimethoxybenzamide and 3-acetoxy-2-methylbenzamide.

Uniqueness

4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide is unique due to the presence of the triazene group, which imparts distinct chemical reactivity and biological activity compared to other benzamides. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and potential therapeutic applications.

Properties

CAS No.

59708-22-4

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

4-[[methyl(pentyl)amino]diazenyl]benzamide

InChI

InChI=1S/C13H20N4O/c1-3-4-5-10-17(2)16-15-12-8-6-11(7-9-12)13(14)18/h6-9H,3-5,10H2,1-2H3,(H2,14,18)

InChI Key

ZIRHOHGXPVKDPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(C)N=NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.